3beta-Hydroxypregn-5-ene
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Overview
Description
3beta-Hydroxypregn-5-ene is a corticosteroid hormone.
Scientific Research Applications
Enzymatic Conversion and Metabolic Pathways
- 3beta-Hydroxypregn-5-ene (pregnenolone) plays a critical role in enzymatic conversion processes, specifically in the conversion of pregnenolone to progesterone. Research has demonstrated this through the isolation of intermediates in these conversions, indicating the significance of this compound in steroid metabolism (Edwards, O'Conner, Bransome, & Braselton, 1976).
Plant-Based Enzymatic Activity
- In plants like Digitalis lanata, Delta(5)-3beta-Hydroxysteroid dehydrogenase, an enzyme converting this compound to isoprogesterone, has been isolated. This enzyme is linked to microbial hydroxysteroid dehydrogenases, demonstrating the multifunctional role of this compound in different biological systems (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).
Synthesis of Fluorinated Derivatives
- This compound has been utilized in the synthesis of fluorinated derivatives, indicating its utility in creating structurally modified steroids for various applications. This research showcases the versatility of this compound in chemical synthesis (Pataki & Jensen, 1976).
Oxidative Enzyme Activity
- The enzyme 3beta-hydroxysteroid oxidase, which shows a high substrate specificity for 3beta-hydroxysteroids like this compound, has been studied in Streptomyces violascens. This enzyme's specificity and inhibition characteristics provide insights into the biochemical pathways involving this compound (Tomioka, Kagawa, & Nakamura, 1976).
Steroidal Derivative Synthesis and Inhibitory Effects
- The compound this compound has been a key precursor in the synthesis of various steroidal derivatives, which have been studied for their inhibitory effects on enzymes like 17α-hydroxylase/C17,20-lyase. This demonstrates its importance in the development of potential therapeutic agents (Iványi, Wölfling, Görbe, Szécsi, Wittmann, & Schneider, 2010).
Involvement in Appetite Suppression
- Extracts from Hoodia species, which contain this compound derivatives, have been identified to possess appetite-suppressing properties. This highlights a potential application of this compound in weight management and appetite control (van Heerden, Horak, Maharaj, Vleggaar, Senabe, & Gunning, 2007).
Properties
CAS No. |
2862-58-0 |
---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h5,14,16-19,22H,4,6-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1 |
InChI Key |
QWUGXTUSOZVHEM-UZCUGSDUSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
2862-58-0 | |
Synonyms |
3beta-hydroxypregn-5-ene delta5-pregnen-3beta-ol NSC 61715 pregn-5-en-3beta-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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